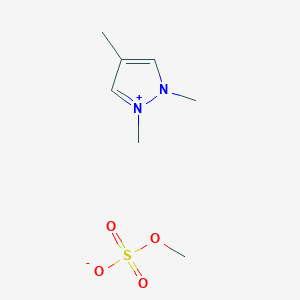![molecular formula C8H8N2O2S B1603450 Ethyl-4H-pyrrolo[2,3-d]thiazol-5-carboxylat CAS No. 238749-53-6](/img/structure/B1603450.png)
Ethyl-4H-pyrrolo[2,3-d]thiazol-5-carboxylat
Übersicht
Beschreibung
Ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate is a chemical compound with the molecular formula C8H8N2O2S . It has a molecular weight of 196.23 . The IUPAC name for this compound is ethyl 4h-pyrrolo[2,3-d]thiazole-5-carboxylate . It appears as a yellow solid .
Molecular Structure Analysis
The molecular structure of ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate can be represented by the SMILES notation: CCOC(=O)C1=CC2=C(/N=C\S2)N1 . This notation provides a way to represent the structure using ASCII strings.Physical and Chemical Properties Analysis
Ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate is a yellow solid . It has a molecular weight of 196.23 . The compound should be stored at 0-8 °C .Wissenschaftliche Forschungsanwendungen
Anwendungen als Antioxidans
Thiazolderivate, einschließlich Ethyl-4H-pyrrolo[2,3-d]thiazol-5-carboxylat, wurden auf ihre potenziellen antioxidativen Eigenschaften untersucht. Antioxidantien sind entscheidend für den Schutz von Zellen vor oxidativem Stress und Schäden durch freie Radikale, die zu chronischen Krankheiten wie Krebs und Herzkrankheiten führen können. Die Fähigkeit des Thiazolrings, Elektronen zu spenden und als Radikalfänger zu wirken, macht ihn zu einem Kandidaten für die Entwicklung von antioxidativen Medikamenten .
Anwendungen zur Entzündungshemmung
Die entzündungshemmenden Eigenschaften von Thiazolderivaten sind von großem Interesse aufgrund ihres Potenzials zur Behandlung von entzündlichen Erkrankungen. This compound kann wichtige entzündungsfördernde Signalwege oder Enzyme hemmen und so eine therapeutische Strategie für Erkrankungen wie Arthritis und Asthma bieten .
Antimikrobielle und Antimykotische Anwendungen
Thiazolverbindungen haben sich als vielversprechend als antimikrobielle und antimykotische Mittel erwiesen. Ihr Mechanismus kann die Störung der mikrobiellen Zellwandsynthese oder die Interferenz mit essentiellen Enzymen beinhalten. Forschungen zu this compound könnten zu neuen Behandlungen für bakterielle und Pilzinfektionen führen .
Antiviren-Anwendungen
This compound kann auch als Gerüst für die Entwicklung von antiviralen Medikamenten dienen. Es wurde festgestellt, dass Thiazole verschiedene Stadien der Virusreplikation hemmen, was für die Behandlung von Krankheiten wie HIV und Influenza entscheidend ist .
Antitumor- und Zytotoxische Anwendungen
Eine der vielversprechendsten Anwendungen von this compound ist die Krebsforschung. Thiazolderivate können Zytotoxizität gegenüber Tumorzellen zeigen, was möglicherweise zu neuen Krebsmedikamenten führt. Sie können durch Induktion von Apoptose oder Hemmung der Zellproliferation in Krebszellen wirken .
Neuroprotektive Anwendungen
Thiazolderivate werden auf ihre neuroprotektiven Wirkungen untersucht, die für die Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson von Vorteil sein könnten. This compound könnte neuronale Zellen vor Schäden oder dem Tod schützen und so die kognitiven Funktionen erhalten .
Safety and Hazards
Zukünftige Richtungen
Given the potential pharmacological activities of thiazole derivatives, future research could focus on exploring the biological activities of ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate and its derivatives. This could include in-depth studies on their anticancer activities, mechanism of action, and potential applications in drug development .
Eigenschaften
IUPAC Name |
ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-2-12-8(11)5-3-6-7(10-5)9-4-13-6/h3-4,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXACPZGBYFAFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593442 | |
| Record name | Ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
238749-53-6 | |
| Record name | Ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1603387.png)

